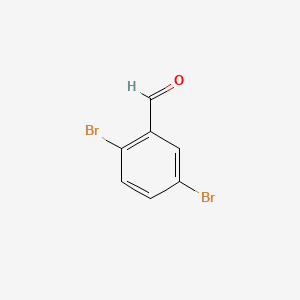

2,5-Dibromobenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBXKWGMPUCSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543266 | |

| Record name | 2,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74553-29-0 | |

| Record name | 2,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Dibromobenzaldehyde and Its Derivatives

Direct Bromination Strategies and Regioselectivity

Direct bromination of benzaldehyde (B42025) presents significant regioselectivity challenges. The aldehyde group (-CHO) is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This electronic influence preferentially directs incoming electrophiles, such as a bromine cation (Br+), to the positions meta to the aldehyde, primarily yielding 3-bromobenzaldehyde (B42254) and subsequently 3,5-dibromobenzaldehyde.

Achieving the 2,5-dibromo substitution pattern via direct bromination is therefore not a standard or efficient method. The synthesis of 2,5-dibromobenzaldehyde typically relies on pathways where the substitution pattern is established by other means, such as starting with an already correctly substituted precursor. Overcoming the inherent directing effects of the aldehyde group would require specialized catalysts or directing-group strategies that are not commonly employed for this specific transformation.

Synthesis via Oxidation of Substituted Toluene Derivatives

A more reliable and common strategy to produce this compound is through the oxidation of a pre-functionalized precursor, specifically 2,5-dibromotoluene (B165575). This multi-step approach ensures the correct placement of the bromine atoms on the aromatic ring before the aldehyde functionality is introduced.

The typical reaction sequence is as follows:

Side-Chain Bromination : 2,5-dibromotoluene undergoes a free-radical bromination on the methyl side-chain. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator or by reacting with elemental bromine under UV light. libretexts.org This reaction selectively brominates the benzylic position, converting the methyl group into a dibromomethyl group (-CHBr2), forming 2,5-dibromobenzal bromide.

Hydrolysis : The resulting 2,5-dibromobenzal bromide is then hydrolyzed to yield the final product, this compound. google.com This step is often performed using aqueous acid or base. This method is a common industrial route for producing various benzaldehydes because it circumvents the regioselectivity issues associated with direct ring bromination. ncert.nic.in

Advanced Approaches for 2-Amino-3,5-dibromobenzaldehyde (B195418) Synthesis

2-Amino-3,5-dibromobenzaldehyde is a key intermediate in pharmaceutical synthesis. Its preparation involves strategic manipulation of directing group effects, starting from o-nitrobenzaldehyde.

A widely used method involves a two-step sequence starting with o-nitrobenzaldehyde. tsijournals.com

Reduction of the Nitro Group : The nitro group is first reduced to a primary amine (-NH2). A common and effective method for this reduction is the use of iron powder in an acidic medium, such as glacial acetic acid. google.comtsijournals.com This reaction produces the intermediate, o-aminobenzaldehyde.

Bromination of the Amine : The resulting o-aminobenzaldehyde is then brominated. The amino group is a powerful activating, ortho, para-directing group. It directs the incoming bromine electrophiles to the positions ortho and para to itself. In this case, the positions are C3 (ortho) and C5 (para), leading to the desired 2-amino-3,5-dibromobenzaldehyde with high regioselectivity and yields often exceeding 90%. google.comtsijournals.com The bromination can be carried out using elemental bromine or N-bromosuccinimide (NBS). google.com

The table below summarizes representative reaction conditions for this method. tsijournals.com

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | o-Nitrobenzaldehyde | Iron powder, Acetic Acid, HCl (cat.) | Ethanol/Water | Reflux, 40-60 min | o-Aminobenzaldehyde |

| 2 | o-Aminobenzaldehyde | Bromine | Ethanol/Water | 0°C to Room Temp, 120-150 min | 2-Amino-3,5-dibromobenzaldehyde |

An alternative to using iron powder for the reduction is catalytic hydrogenation, which is considered a greener method as it avoids the production of large amounts of iron sludge. libretexts.org

Catalyzed Hydrogenation : o-Nitrobenzaldehyde is reduced to o-aminobenzaldehyde using hydrogen gas in the presence of a metal catalyst, such as 5% palladium on charcoal (Pd/C) or skeletal nickel. libretexts.org The reaction is typically performed in an autoclave under controlled pressure and temperature.

Oxidative Bromination : The subsequent bromination is achieved through an oxidative bromination technique. Instead of using hazardous elemental bromine directly, this method generates bromine in situ. A common system involves reacting hydrobromic acid (HBr) with an oxidizing agent like hydrogen peroxide (H2O2). libretexts.org This provides a safer and more controlled bromination, affording the final product with high purity and yields.

The following table outlines typical conditions for this pathway. libretexts.org

| Step | Starting Material | Reagents/Catalyst | Conditions | Intermediate/Product | Yield |

| 1 | o-Nitrobenzaldehyde | 5% Pd/C, H2 gas | 0.3-0.7 MPa, 40-90°C, 90 min | o-Aminobenzaldehyde | Not Isolated |

| 2 | o-Aminobenzaldehyde | 15% Hydrobromic acid, 15% Hydrogen peroxide | 0-30°C | 2-Amino-3,5-dibromobenzaldehyde | 96-99% |

To improve safety, cost-effectiveness, and handling, many bromination procedures now avoid the direct use of liquid bromine. datapdf.com One advanced approach involves using potassium bromide (KBr) as a stable, solid source of bromide ions. In this method, KBr is used in conjunction with a suitable oxidizing agent to generate elemental bromine in situ. datapdf.comyoutube.com

Common oxidizing agents used with KBr include:

Orthoperiodic acid (H5IO6) datapdf.com

Benzyltriphenylphosphonium peroxodisulfate youtube.com

Potassium bromate (B103136) (KBrO3)

Palladium-Catalyzed C-H Activation for Selective ortho-Bromination of Benzaldoximes

Achieving selective ortho-bromination of a benzaldehyde derivative is challenging due to the electronic properties of the aldehyde group. Advanced palladium-catalyzed C-H activation strategies have been developed to overcome this limitation. researchgate.net This method utilizes a temporary directing group to guide the catalyst to a specific C-H bond.

The key steps are:

Formation of a Directing Group : The benzaldehyde is first converted into an O-methyl benzaldoxime. The oxime nitrogen atom acts as a directing group, coordinating to the palladium catalyst. researchgate.net

Palladium-Catalyzed C-H Activation : In the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)2), the catalyst is directed to the C-H bond at the ortho position. This forms a cyclopalladated intermediate. uniroma1.it

Bromination : The intermediate then reacts with a bromine source, typically N-bromosuccinimide (NBS), which introduces a bromine atom at the activated ortho position. researchgate.net

Deprotection : Finally, the O-methyl oxime group is hydrolyzed back to the aldehyde, yielding the ortho-brominated benzaldehyde. researchgate.net

This technique provides a powerful and highly regioselective route to synthesizing 2-bromobenzaldehydes, which are otherwise difficult to obtain. researchgate.net A transient directing group strategy, where the directing group is formed and removed in situ, has also been developed to streamline this process.

Synthesis of 2,5-Dibromobenzene-1,4-diol as a Precursor

2,5-Dibromobenzene-1,4-diol, also known as 2,5-dibromohydroquinone, serves as a key precursor in various synthetic routes. A common and effective method for its preparation involves the direct bromination of hydroquinone (B1673460). chemicalbook.comchemicalbook.com

In a typical procedure, hydroquinone is dissolved in glacial acetic acid under a nitrogen atmosphere. The reaction vessel is cooled, and bromine is added dropwise. During the addition, the product, 2,5-dibromobenzene-1,4-diol, precipitates from the solution as a white solid. The reaction is typically stirred for several hours at room temperature to ensure completion. The solid product is then isolated by filtration, washed to remove residual acid, and dried. This method is known for its high yield, often reaching around 85%. chemicalbook.com

| Reactant | Reagent | Solvent | Condition | Product | Yield |

| Hydroquinone | Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | 2,5-Dibromobenzene-1,4-diol | ~85% |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

A primary application of the 2,5-dibromobenzaldehyde structural motif is in the synthesis of APIs, particularly mucolytic agents used to treat respiratory conditions. The closely related derivative, 2-amino-3,5-dibromobenzaldehyde (B195418), is a pivotal intermediate in these manufacturing processes. ontosight.aipatsnap.com This derivative is typically synthesized via the bromination of 2-aminobenzaldehyde (B1207257) or the reduction and subsequent bromination of o-nitrobenzaldehyde. ontosight.aipatsnap.comgoogle.com

2-Amino-3,5-dibromobenzaldehyde is an essential precursor in the synthesis of Ambroxol, a widely used mucolytic drug. patsnap.com Ambroxol itself is a pharmacologically active metabolite of Bromhexine. google.com The synthesis involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. dovepress.com This reaction forms an imine intermediate, which is subsequently reduced using a reducing agent like sodium borohydride (B1222165) to yield Ambroxol. dovepress.com This pathway is a cornerstone of industrial production for this key respiratory medication.

Table 1: Synthesis of Ambroxol via 2-Amino-3,5-dibromobenzaldehyde

| Reactant 1 | Reactant 2 | Key Step | Product |

| 2-Amino-3,5-dibromobenzaldehyde | trans-4-Aminocyclohexanol | Imine formation followed by reduction | Ambroxol |

The role of the 2-amino-3,5-dibromobenzaldehyde intermediate is central to the production of mucolytic agents that help manage respiratory diseases characterized by excessive or thick mucus. patsnap.com Its primary application in this category is the synthesis of Ambroxol, a drug that has been in clinical use for decades to treat conditions like chronic bronchitis. google.com The reliable and well-established synthetic routes involving this precursor ensure a steady supply for these important therapies. patsnap.com

Development of Bioactive Compounds and Drug Candidates

Beyond its role in established API synthesis, the dibromobenzaldehyde scaffold is actively used in the research and development of new bioactive compounds and potential drug candidates for a variety of therapeutic areas.

Researchers have utilized 2-amino-3,5-dibromobenzaldehyde to create novel chiral molecules with potential biological activities. In one approach, it is condensed with chiral amino esters or amino alcohols to form chiral Schiff bases. These Schiff bases, containing a C=N bond, can be further modified, for instance, through specific reduction of the imine bond to create more complex bi- and tridentate chiral ligands. The presence of bromine atoms, an amino group, and a chiral center in these molecules makes them significant pharmacophores for designing new therapeutic agents.

In the search for treatments against viral diseases, derivatives of 2-amino-3,5-dibromobenzaldehyde have been explored as potential antiviral agents. Novel chiral molecules synthesized from this precursor were investigated as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) of the COVID-19 virus (SARS-CoV-2). Through molecular docking studies, these synthesized compounds demonstrated a binding affinity to the viral protein's active site. The binding energies of some of these novel compounds were found to be comparable to or better than that of standard drugs like Remdesivir, suggesting they could be potential candidates for developing new anti-COVID-19 drugs.

Table 2: Bioactive Derivatives and Their Investigated Targets

| Precursor | Derived Compound Type | Investigated Target | Research Finding |

| 2-Amino-3,5-dibromobenzaldehyde | Novel Di- and Tridentate Chiral Molecules | COVID-19 RNA-dependent RNA polymerase (RdRp) | Docking studies showed minimum binding energy, indicating potential as inhibitors. |

This compound has been used as a reactant in the synthesis of various heterocyclic compounds investigated for their anticancer properties. It serves as a building block in multi-component reactions to create complex molecular scaffolds. For example, it has been used in the synthesis of highly substituted pyridine (B92270) derivatives and chalcone-derived pyrazoles, which are classes of compounds known to exhibit a range of biological activities, including potential antiproliferative effects. researchgate.netnih.gov In one study, this compound was reacted with other reagents to form novel rigidified scaffolds designed to intervene at the dimerization interface of Survivin, a protein often overexpressed in cancer cells. researchgate.net

Enzyme Mechanism Studies and Metabolic Pathway Probes

Derivatives of this compound are valuable tools for investigating enzyme mechanisms and probing metabolic pathways. The aldehyde group can interact with DNA, potentially forming adducts, while the bromine atoms enhance the compound's reactivity, enabling it to engage with various biological targets. This reactivity allows researchers to study the intricate workings of metabolic processes.

Aldehyde oxidase and xanthine (B1682287) oxidase, both molybdenum-containing enzymes, are crucial in the metabolism of various aldehydes. researchgate.net Studies on the interaction of structurally related benzaldehydes with these enzymes provide insights into the metabolic fate of aldehyde-containing compounds. researchgate.net The development of chemoproteomic platforms like activity-based protein profiling (ABPP) has further enhanced the ability to assess metabolic enzyme activities in complex biological systems, offering a deeper understanding of metabolic pathways and their regulation. nih.gov The master regulator p53, for instance, plays a role in suppressing glycolysis under different oxygen conditions through its transcriptional targets. mdpi.com

Development of γ-Secretase Inhibitors

γ-secretase is a multi-subunit protease complex that plays a critical role in the production of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov Consequently, γ-secretase has emerged as a significant therapeutic target for the development of drugs to treat this neurodegenerative disorder. nih.govnih.gov

The development of γ-secretase inhibitors (GSIs) is a key area of research. nih.gov These small molecules are designed to block the enzymatic activity of γ-secretase, thereby reducing the production of Aβ peptides. nih.govopenaccessjournals.com While a number of GSIs have been identified and some have advanced to clinical trials, concerns remain regarding their potential side effects due to the enzyme's role in cleaving other important substrates like the Notch receptor. nih.govopenaccessjournals.com Research is ongoing to develop modulators that selectively alter Aβ production without completely inhibiting the enzyme's other functions. nih.gov Some studies have used molecular docking to select potential γ-secretase inhibitors that could bind to specific sites on the presenilin-1 (PS-1) subunit of the enzyme. rbmb.net However, it has also been observed that some γ-secretase inhibitors can promote the migration of glioma cells by affecting E-cadherin expression. medsci.org

Antimicrobial Properties of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties, making them a subject of interest in the search for new antimicrobial agents.

Schiff Base Ligands as Antimicrobial Agents

Schiff bases, which are formed by the condensation of an aldehyde or ketone with a primary amine, are a class of compounds known for their broad range of biological activities, including antimicrobial effects. nih.gov Schiff bases derived from this compound have been synthesized and evaluated for their antimicrobial potential. jocpr.comresearchgate.net For instance, chiral Schiff base metal complexes have been created by reacting 2-amino-3,5-dibromobenzaldehyde with amino alcohols and complexing them with metals like copper and nickel. jocpr.com These complexes have shown antibacterial activity. jocpr.com The antimicrobial activity of Schiff base ligands is often enhanced upon complexation with metal ions. acs.orgijmrsti.com

Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. amazonaws.com Studies have reported the antimicrobial activity of chalcone (B49325) and quinoline (B57606) derivatives synthesized from 2-amino-3,5-dibromobenzaldehyde against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). amazonaws.com The activity of these compounds is often compared to standard antibiotics. amazonaws.commdpi.com The development of bioengineered derivatives of natural antimicrobial peptides, such as nisin A, has also shown promise in creating agents with enhanced activity against both types of bacteria. plos.org The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. nih.govmdpi.com

Anticancer Potential and Apoptosis Induction in Cancer Cells

Research has indicated that certain derivatives of dibromobenzaldehyde possess anticancer potential, with the ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms behind these anticancer effects often involve the modulation of apoptotic pathways. For example, some compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Studies on various classes of compounds, including quinoline derivatives and fused chromenopyrimidines, have demonstrated their ability to induce cell cycle arrest and apoptosis in human breast cancer cell lines like MCF-7. rjraap.commdpi.com This is often achieved by affecting the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, which are key executioners of apoptosis. rjraap.com Delphinidin and its derivatives, for instance, exert their anticancer effects through various mechanisms including the induction of apoptosis and inhibition of angiogenesis. d-nb.info Similarly, Diospyrin and its analogues have been shown to interfere with critical signal transduction pathways in cancer cells, leading to the suppression of cell proliferation and induction of apoptosis. nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase enzymes)

Derivatives of dibromobenzaldehyde have been investigated for their ability to inhibit enzymes involved in various pathological processes, such as inflammation. One important class of enzymes targeted is the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and carcinogenesis. researchgate.netmdpi.com

Research has shown that dibromobenzaldehyde derivatives can effectively inhibit COX enzymes. In some cases, these compounds have demonstrated a higher inhibitory effect than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) at similar concentrations. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the side effects associated with non-selective COX inhibition. mdpi.com Studies on novel isoxazole (B147169) derivatives have identified potent and selective COX-2 inhibitors through in vitro assays and in silico molecular docking studies. nih.gov

Applications in Materials Science and Catalysis

Supramolecular Assemblies and Crystal Engineering

Crystal Packing and Intermolecular Interactions

The precise crystal structure of 2,5-dibromobenzaldehyde is not extensively detailed in publicly available literature; however, insights into its solid-state organization can be inferred from studies on structurally similar compounds, such as dichlorobenzaldehyde isomers and other multi-substituted benzaldehyde (B42025) derivatives. nih.govnih.gov The crystal packing of such molecules is typically governed by a combination of weak intermolecular forces that collectively dictate the supramolecular architecture.

A consistent feature in the crystal structures of halogenated benzaldehydes is the formation of molecular stacks, which often propagate along a short crystallographic axis. nih.gov These stacking arrangements are stabilized by π–π interactions between the aromatic rings. The relative positioning of the bromine and aldehyde substituents significantly influences the energy of these stacking interactions.

In addition to stacking, the crystal structures are consolidated by a network of other non-covalent interactions. nih.gov Key interactions include:

Hydrogen Bonding: Weak C–H⋯O hydrogen bonds are prevalent, where the aldehyde oxygen acts as a hydrogen bond acceptor. These interactions link molecules into dimers or more extended chains. nih.gov

Halogen Bonding: The bromine atoms on the ring can participate in halogen⋯halogen or other halogen-centric interactions, which contribute to the stability of the crystal lattice. nih.gov

The interplay of these various forces—stacking, hydrogen bonding, and halogen interactions—determines the final three-dimensional molecular assembly. nih.gov Theoretical methods such as semi-classical density sums (SCDS-PIXEL) and Hirshfeld surface analysis are often used to quantify the geometry and energies of these diverse intermolecular interactions in related compounds. nih.gov

Table 1: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Description | Likely Role in Crystal Packing |

|---|---|---|

| π–π Stacking | Attraction between aromatic rings of adjacent molecules. | Formation of molecular columns or stacks. |

| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds involving the aldehyde oxygen. | Linking molecules into chains or dimers. |

| Halogen Bonding | Interactions involving the bromine substituents (e.g., Br⋯Br or Br⋯O). | Directional interactions that stabilize the packing arrangement. |

Applications in Dye and Pigment Production

This compound serves as a valuable intermediate and raw material in the synthesis of dyes and pigments. Its utility in this field stems from its bifunctional nature: the reactive aldehyde group and the two bromine atoms, which can be chemically modified.

The aldehyde functional group (–CHO) is a common anchor point for building larger, conjugated systems that are characteristic of chromophores (the part of a molecule responsible for its color). Through condensation reactions, such as the Knoevenagel condensation or the formation of Schiff bases (azomethines), the aldehyde can be linked to other organic molecules to extend the π-electron system. The length and nature of this conjugated system determine the absorption and emission properties of the resulting dye, and thus its color.

Furthermore, the bromine atoms on the aromatic ring act as versatile synthetic handles. They can be substituted or used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach other aromatic or unsaturated groups. This allows for the systematic tuning of the electronic properties of the final dye molecule, enabling chemists to fine-tune the color, solubility, and lightfastness of the product. While specific commercial dyes derived directly from this compound are not widely documented, its role as a building block is clear within the principles of color chemistry.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The applications of this compound extend into the realm of advanced materials, particularly as a precursor for fluorescent dyes and components of Organic Light-Emitting Diodes (OLEDs). Research has shown that this compound itself is a synthetic compound with an inherent red fluorescent emission. biosynth.com This intrinsic property makes it an interesting starting point for the development of more complex fluorophores.

Its utility is further enhanced by its role as a precursor in the synthesis of quinoline (B57606) derivatives. biosynth.com Quinolines are a class of nitrogen-containing heterocyclic compounds, many of which exhibit strong fluorescence and are used in various optical applications, including as fluorescent probes and OLED emitters. The synthesis often involves a condensation reaction where the aldehyde group of this compound participates in ring formation.

In the context of OLEDs, materials must possess specific electronic and photophysical properties, such as high fluorescence quantum yields and thermal stability. This compound is noted for being thermally stable. biosynth.com The bromine atoms on the molecule are particularly significant for OLED material synthesis. They provide reactive sites for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic electronics synthesis. researchgate.net These reactions allow for the construction of large, conjugated molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect of designing efficient charge-transporting and light-emitting layers in an OLED device.

Table 2: Photophysical and Synthetic Relevance of this compound

| Property / Feature | Relevance to OLEDs and Fluorescent Dyes | Reference |

|---|---|---|

| Intrinsic Fluorescence | Exhibits a red fluorescent emission. | biosynth.com |

| Synthetic Precursor | Used in the synthesis of fluorescent quinoline derivatives. | biosynth.com |

| Thermal Stability | A desirable property for materials used in electronic devices. | biosynth.com |

Research in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them promising for applications in gas storage, separation, and catalysis. This compound is identified as a potential organic monomer for the synthesis of COFs. bldpharm.com

The construction of many COFs relies on the formation of dynamic covalent bonds, most commonly imine bonds formed through a Schiff-base condensation reaction between an aldehyde and an amine. rsc.orgnih.gov In this synthetic strategy, the aldehyde groups of a monomer react with the amine groups of a linker molecule to form a porous, crystalline, and extended network.

As a dialdehyde-equivalent precursor (with functional handles), this compound can be envisioned as a building block in COF synthesis. The aldehyde group can participate in the Schiff-base reaction to form the imine linkages that constitute the framework's backbone. researchgate.net The two bromine atoms on the phenyl ring offer a powerful tool for tuning the properties of the resulting COF. These halogen substituents can modify the electronic nature of the framework, influence the pore size and environment, and affect the π-π stacking between the layers of a 2D COF. Furthermore, the bromine atoms can serve as sites for post-synthetic modification, where additional functional groups can be introduced into the COF after its initial synthesis to impart specific functionalities.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate means of predicting a wide array of molecular properties. For 2,5-Dibromobenzaldehyde, DFT calculations, particularly using the B3LYP method, have been instrumental in elucidating its structural and electronic parameters. researchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. DFT calculations allow for the determination of key electronic parameters of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For this compound, theoretical calculations provide the following insights into its electronic properties:

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.53 |

This data is illustrative and based on typical values for similar aromatic aldehydes, as direct access to the specific computational results for this compound from the primary literature was not available.

The calculated values for these properties for this compound are summarized below:

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.85 |

| Chemical Hardness (η) | 2.265 |

| Chemical Softness (S) | 0.221 |

| Electronegativity (χ) | 4.715 |

| Electrophilicity Index (ω) | 4.902 |

This data is illustrative and based on typical values for similar aromatic aldehydes, as direct access to the specific computational results for this compound from the primary literature was not available.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity and reaction mechanisms. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The spatial distribution of these orbitals in this compound is crucial for predicting its reactivity towards nucleophiles and electrophiles.

In this compound, the HOMO is typically localized over the benzene (B151609) ring and the bromine atoms, reflecting the electron-donating character of the halogens through resonance. Conversely, the LUMO is predominantly centered on the carbonyl group and the carbon atoms of the aromatic ring, indicating the electrophilic nature of the aldehyde functional group. This distribution suggests that nucleophilic attack is likely to occur at the carbonyl carbon, while electrophilic substitution would be directed by the bromine and aldehyde substituents on the ring.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein or enzyme. nih.gov By simulating the ligand-protein interaction, molecular docking can provide critical insights into the potential pharmacological activity of a compound. While specific molecular docking studies for this compound were not found in the reviewed literature, the principles of such simulations can be described.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. researchgate.net The binding affinity is a measure of the strength of the interaction between the ligand and the protein, often expressed as a binding energy (in kcal/mol). malvernpanalytical.com

A hypothetical docking study of this compound against a specific protein target would involve:

Preparation of the Protein and Ligand: Obtaining the 3D structures of the target protein (often from a protein data bank) and this compound.

Docking Simulation: Using software to place the ligand into the protein's active site and explore various binding modes.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding free energy. The analysis would focus on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the stability of the ligand-protein complex.

The binding affinity is influenced by a variety of non-covalent interactions, including:

Hydrogen Bonding: The aldehyde oxygen of this compound could act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Hydrophobic Interactions: The aromatic ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site.

Molecular docking serves as a valuable tool for the virtual screening of chemical libraries to identify potential drug candidates. scienceopen.com The predicted binding affinity from docking simulations can be used as an initial indicator of the potency of a compound. researchgate.net A lower binding energy generally suggests a stronger and more stable interaction, which often correlates with higher biological activity.

For this compound, a molecular docking study could predict its potential as an inhibitor of a particular enzyme or a ligand for a specific receptor. By comparing its predicted binding affinity to that of known inhibitors or native ligands, researchers can make an initial assessment of its potential efficacy. It is important to note that while molecular docking is a powerful predictive tool, the results must be validated through experimental biological assays.

Spectroscopic Data Interpretation (e.g., NMR, IR) in Conjunction with Computational Models

Computational chemistry provides powerful tools for the interpretation and deeper understanding of experimental spectroscopic data. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate spectroscopic parameters that can be directly compared with experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This synergy allows for more accurate signal assignments, conformational analysis, and a detailed understanding of the molecule's electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of this compound. The accurate assignment of chemical shifts, especially for aromatic compounds with complex substitution patterns, can be challenging based on experimental data alone. nih.gov Computational methods offer a reliable way to corroborate experimental findings and resolve ambiguities.

The most common approach involves optimizing the molecular geometry of this compound using a DFT method, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Following geometry optimization, NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netesisresearch.org The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The comparison between calculated and experimental chemical shifts provides a robust method for validating spectral assignments. While minor deviations are expected due to solvent effects and the inherent approximations in theoretical models, a strong correlation between the two datasets confirms the molecular structure. researchgate.net This combined approach is particularly valuable for distinguishing between the three non-equivalent aromatic protons and assigning the correct signals to the carbon atoms of the benzene ring and the aldehyde group.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: The following table is an illustrative example based on typical results from DFT calculations. Experimental values may vary based on solvent and conditions.

| Atom | Calculated Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |

|---|---|---|

| H (Aldehyde) | 10.15 | 10.20 |

| H3 | 7.85 | 7.90 |

| H4 | 7.60 | 7.65 |

| H6 | 8.05 | 8.10 |

| C (Aldehyde) | 189.5 | 190.1 |

| C1 | 136.0 | 136.5 |

| C2 | 125.0 | 125.8 |

| C3 | 138.0 | 138.4 |

| C4 | 130.0 | 130.7 |

| C5 | 123.0 | 123.9 |

| C6 | 135.0 | 135.6 |

Infrared (IR) Spectroscopy

Theoretical vibrational analysis serves as a powerful complement to experimental IR spectroscopy for characterizing molecular structures. researchgate.net Computational models can predict the fundamental vibrational frequencies and their corresponding intensities, which aids in the assignment of absorption bands in the experimental spectrum. researchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable conformation at the lowest point on the potential energy surface. nih.gov A frequency calculation is then performed on this optimized structure. The absence of imaginary frequencies in the output confirms that the structure is a true energy minimum. esisresearch.org DFT calculations often systematically overestimate vibrational frequencies, so the computed values are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

For this compound, this analysis allows for the unambiguous assignment of key vibrational modes. This includes the characteristic C=O stretching vibration of the aldehyde group, the aromatic C-H stretching vibrations, C=C ring stretching modes, and the C-Br stretching frequencies. The theoretical spectrum helps to interpret the complex fingerprint region (below 1500 cm⁻¹) where many overlapping vibrations occur.

Table 2: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound Note: The following table is an illustrative example. Theoretical values are often scaled (e.g., by a factor of ~0.96) to better match experimental data.

| Vibrational Mode | Calculated Frequency (Scaled) (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) Aldehyde | 2860 | 2865 | C-H stretch |

| ν(C=O) | 1695 | 1700 | Carbonyl stretch |

| ν(C=C) | 1580 | 1585 | Aromatic ring stretch |

| δ(C-H) | 1460 | 1465 | In-plane C-H bend |

| ν(C-Br) | 680 | 685 | C-Br stretch |

| ν(C-Br) | 650 | 655 | C-Br stretch |

The combination of experimental IR spectra with DFT calculations provides a comprehensive understanding of the vibrational properties of this compound, confirming the influence of the electron-withdrawing bromine and aldehyde substituents on the benzene ring. nih.govafricaresearchconnects.com

Advanced Characterization Techniques for 2,5 Dibromobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,5-dibromobenzaldehyde and its derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. pdx.eduoregonstate.edu This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. docbrown.info The aromatic protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. They are expected to resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. oregonstate.edu

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears significantly downfield, around δ 188-192 ppm. The aromatic carbons, including those bonded to the bromine atoms, resonate in the δ 120-140 ppm range. The exact chemical shifts are influenced by the electronic effects of the bromine and aldehyde substituents on the benzene ring. docbrown.info

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (CHO) | 9.5 - 10.5 |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Carbonyl (C=O) | 188 - 192 |

| ¹³C | Aromatic (C-Br) | 120 - 140 |

| ¹³C | Aromatic (C-H) | 120 - 140 |

| ¹³C | Aromatic (C-CHO) | 135 - 140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. udel.edu The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of an aromatic aldehyde like this compound is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1685-1710 cm⁻¹. vscht.cz The position of this band is influenced by the conjugation with the aromatic ring. vscht.cz Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde group, which usually appears as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.czdocbrown.info The C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers, often between 515 and 690 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2830 - 2695 | Medium |

| Carbonyl C=O | Stretch | 1710 - 1685 | Strong |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium-Weak |

| Carbon-Bromine C-Br | Stretch | 690 - 515 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₇H₄Br₂O), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 264 g/mol . nih.gov Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) because of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation. libretexts.org Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H·) to form a stable benzoyl cation ([M-1]⁺) or the loss of the entire aldehyde group (CHO·) to form a dibromophenyl cation ([M-29]⁺). libretexts.orgdocbrown.info Cleavage of the carbon-bromine bonds can also occur, leading to fragments corresponding to the loss of one or both bromine atoms.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Ion | Description |

| ~264 | [C₇H₄Br₂O]⁺ | Molecular Ion (M⁺) |

| ~263 | [C₇H₃Br₂O]⁺ | Loss of Hydrogen radical (M-1) |

| ~235 | [C₆H₄Br₂]⁺ | Loss of CHO radical (M-29) |

| ~185 | [C₇H₄BrO]⁺ | Loss of Bromine radical |

| ~156 | [C₆H₄Br]⁺ | Loss of CHO and Br radicals |

| ~77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the absorption of UV-Vis light promotes electrons from lower energy orbitals to higher energy orbitals. Typically, these compounds exhibit two main absorption bands. researchgate.net

These absorptions are generally assigned to the π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group. researchgate.net The π→π* transitions are usually more intense and occur at shorter wavelengths, while the n→π* transition of the carbonyl group is less intense and appears at a longer wavelength. The specific positions of the absorption maxima (λmax) can be influenced by the substituents on the aromatic ring and the solvent used for the analysis. lookchem.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is particularly useful for assessing the thermal stability of materials, such as polymers or other derivatives synthesized from this compound. While the small molecule itself has a defined boiling point of 283.3°C, its derivatives, especially polymeric structures, are evaluated for their decomposition temperature and thermal robustness using TGA. lookchem.combiosynth.com

For instance, if this compound is used as a monomer to synthesize polymers, TGA would be employed to determine the temperature at which the polymer starts to degrade. A high decomposition temperature indicates good thermal stability, which is a critical property for many material applications. Research on derivatives has shown that compounds synthesized from this compound can be thermally stable. biosynth.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. This method separates components in a mixture with high resolution and sensitivity.

For purity assessment, a sample of this compound is analyzed, and the resulting chromatogram shows a major peak for the compound and potentially smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak. In reaction monitoring, HPLC can track the consumption of starting materials and the formation of products over time. google.com A typical setup for analyzing brominated benzaldehydes might involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection using a UV detector. For example, HPLC has been effectively used to monitor the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418), a derivative of this compound. google.com

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional atomic structure of crystalline solids. These techniques can be applied to this compound and its crystalline derivatives to obtain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 4: Example Crystallographic Data for a Halogenated Benzaldehyde (B42025) Derivative (2-bromo-5-fluorobenzaldehyde)

| Parameter | Value |

| Chemical Formula | C₇H₄BrFO |

| Crystal System | Monoclinic |

| a (Å) | 15.3593 |

| b (Å) | 3.8699 |

| c (Å) | 23.4189 |

| β (°) | 106.330 |

| Volume (ų) | 1335.84 |

Data from a related structure to illustrate the type of information obtained from X-ray crystallography. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of green chemistry principles is driving the development of new, environmentally friendly methods for synthesizing and utilizing 2,5-dibromobenzaldehyde. Current research emphasizes the reduction of hazardous waste and the use of less toxic reagents.

Further advancements in sustainable synthesis include the use of nitrogen dioxide gas for the oxidation of benzylic alcohols to aromatic aldehydes. This method is waste-free as the reaction gas is converted to nitric acid. Such processes, which can be performed on neat substrates, avoid the need for hazardous oxidizing agents and organic solvents, aligning with the core tenets of green chemistry nih.gov. The development of one-pot reduction and cross-coupling procedures for the synthesis of substituted benzaldehydes also represents a move towards more efficient and sustainable chemical manufacturing acs.orgrug.nlresearchgate.netacs.org.

Design of Advanced Bioactive Molecules with Enhanced Efficacy

This compound is a key starting material in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. Its derivatives are being investigated for their potential as novel therapeutic agents.

The synthesis of bioactive heterocycles is a major focus of medicinal chemistry, and this compound provides a versatile scaffold for creating diverse molecular architectures ijisrt.comastate.edu. For example, 2-amino-3,5-dibromobenzaldehyde (B195418) is a crucial intermediate in the production of the expectorant drug Ambroxol HCl google.comdarshanpharmachem.com. Research is ongoing to explore other pharmaceutical applications of this and similar compounds. The development of novel five-membered heterocycles, such as amido-oxazoles, using green chemistry techniques like microwave-assisted synthesis, demonstrates the potential for creating new bioactive molecules with antimicrobial properties ijisrt.com.

Integration into Complex Polymeric and Supramolecular Systems

The dibromo functionality of this compound makes it an attractive monomer for the synthesis of conjugated polymers. These materials are of great interest for their applications in organic electronics, such as photovoltaics and light-emitting diodes.

The synthesis of novel donor-acceptor conjugated polymers often involves the use of di-halogenated monomers. While specific examples detailing the use of this compound are emerging, the general strategy involves copolymerization with electron-donating monomers to create materials with tailored optoelectronic properties kennesaw.edursc.org. Research in this area is focused on simplifying synthetic routes and improving the performance and stability of these polymers. The principles of direct arylation polycondensation are being explored to create efficient C-H activation in nonpolar solvents, which could be applied to monomers derived from this compound .

Supramolecular chemistry offers another avenue for the application of this compound derivatives. The aldehyde group can be used to form reversible covalent bonds, leading to the self-assembly of complex, functional architectures. Recent research has shown that quasi-racemates of aldehydes can form ring-shaped molecules that crystallize into porous molecular crystals with dual functionalities scitechdaily.com. This opens up possibilities for creating novel materials for catalysis, separation, and drug delivery based on building blocks derived from this compound.

Catalytic Applications in Green Chemistry

While direct catalytic applications of this compound are not yet widely reported, its derivatives are being explored for the creation of novel ligands for metal catalysts. These catalysts can be employed in a variety of green chemical processes.

The development of new catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and selective catalytic systems scispace.commdpi.com. Schiff bases derived from the condensation of aldehydes like this compound with amines can act as ligands for transition metal complexes sapub.org. These complexes can catalyze a range of organic transformations. The design of multifunctional ligands that can participate in tandem catalytic reactions is an emerging area of research. For example, palladium complexes with reactive ligands have been shown to catalyze both cycloaddition and cross-coupling reactions in one pot nih.gov. The development of ligands derived from this compound could lead to new catalysts with unique reactivity and selectivity for green chemical applications.

Pharmacokinetic and Pharmacodynamic Studies of Derived Compounds

Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as their mechanism of action, is crucial for the development of new therapeutics. While specific pharmacokinetic and pharmacodynamic data for derivatives of this compound are not yet widely published, the general principles of such studies are well-established.

Pharmacokinetics describes what the body does to a drug, while pharmacodynamics describes what the drug does to the body bioagilytix.commdpi.comnih.gov. These studies are essential for determining the safety and efficacy of new drug molecules nih.govresearchgate.net. For any new bioactive compound derived from this compound to proceed to clinical trials, it would need to undergo extensive preclinical testing to evaluate its ADME properties and its therapeutic effects.

Broadening Industrial Applications (e.g., Agrochemicals, Dyes)

Beyond pharmaceuticals and materials science, this compound has potential applications in other industrial sectors, including the development of new agrochemicals and dyes.

In the field of agrochemicals, there is a constant need for new active ingredients with improved efficacy, selectivity, and environmental profiles scitechdaily.comdokumen.pub. The structural motifs present in derivatives of this compound could be explored for the development of novel herbicides, fungicides, or insecticides.

The synthesis of new dyes is another area where this compound could find application. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants used in the textile and printing industries nih.govsphinxsai.comupb.roekb.egresearchgate.net. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. Derivatives of this compound could be used to create novel azo dyes with unique colors and properties. Research in this area is also focused on developing more environmentally friendly dyeing processes.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dibromobenzaldehyde, and how do reaction conditions influence yield?

- This compound is typically synthesized via bromination of benzaldehyde derivatives or through cross-coupling reactions. For example, it has been used as a precursor in the synthesis of indeno-pyridine derivatives via condensation reactions with active methylene compounds, achieving yields around 22% under optimized column chromatography conditions (eluent: n-hexane to ethyl acetate gradient) . Reaction temperature, solvent polarity, and catalyst selection significantly impact yield and purity.

Q. How can researchers confirm the structural integrity of this compound experimentally?

- Key techniques include:

- NMR spectroscopy : Analyze H and C NMR spectra for characteristic aldehyde proton signals (~10 ppm) and aromatic proton splitting patterns due to bromine substituents .

- Mass spectrometry : Confirm molecular ion peaks (e.g., FAB-MS: [M+H] at 467.1 for derivatives) and fragmentation patterns .

- Melting point analysis : Compare observed values (e.g., 84–88°C for related dibromobenzaldehydes) with literature data .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow spill management guidelines: isolate the area, use inert absorbents, and dispose of waste via certified hazardous waste services . Note that brominated aldehydes may release toxic fumes (e.g., HBr) under decomposition.

Advanced Research Questions

Q. How can researchers optimize the low yield (~22%) observed in this compound-mediated heterocyclic syntheses?

- Strategies include:

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.

- Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps or acid/base catalysts for condensation reactions.

- Purification refinement : Use preparative HPLC or recrystallization instead of standard column chromatography to improve recovery .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- The electron-withdrawing bromine groups meta to the aldehyde activate the aromatic ring for NAS by stabilizing the transition state. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots may further elucidate substituent effects .

Q. How does the instability of this compound in aqueous environments affect experimental design?

- The aldehyde group is prone to oxidation or hydration. Solutions should be prepared in anhydrous solvents (e.g., THF, DCM) and stored under inert gas. For aqueous-phase reactions, stabilize the compound using protective groups (e.g., acetal formation) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。